N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
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Overview
Description
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chromene moiety, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with the iron in the heme moiety of the cyp-450 enzyme . The phenyl moieties also play a key role in this interaction .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, including potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Attachment of the Chromene Moiety: The chromene moiety can be introduced through a condensation reaction involving salicylaldehyde and an appropriate ketone.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide: shares similarities with other triazole derivatives and chromene-based compounds.
Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Chromene Derivatives: Compounds containing the chromene moiety, often studied for their antioxidant and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and potential therapeutic applications not observed in other similar compounds.
Properties
IUPAC Name |
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJXPCFAYDBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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